

# CAS number and molecular weight of (S)-(-)-1-Cbz-2-piperidinecarboxylic acid

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## Compound of Interest

Compound Name: *1-Cbz-2-piperidinecarboxylic acid*

Cat. No.: B7767176

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An In-Depth Technical Guide to (S)-(-)-1-Cbz-2-piperidinecarboxylic Acid: Synthesis, Characterization, and Application

## Executive Summary

(S)-(-)-1-Cbz-2-piperidinecarboxylic acid is a pivotal chiral building block in modern synthetic chemistry, particularly within pharmaceutical and materials science research. As the N-carboxybenzyl (Cbz) protected form of (S)-pipecolic acid, it offers chemists a stable, versatile intermediate for the stereoselective synthesis of complex molecules. This guide provides a comprehensive technical overview of its core properties, a validated synthesis protocol, detailed analytical characterization methods, and its strategic applications in drug development. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a practical resource for researchers and scientists.

## Introduction: The Significance of a Protected Chiral Scaffold

The utility of (S)-(-)-1-Cbz-2-piperidinecarboxylic acid stems from its parent molecule, (S)-pipecolic acid (piperidine-2-carboxylic acid), a non-proteinogenic cyclic amino acid.<sup>[1]</sup> The rigid piperidine ring is a common structural motif in numerous natural products and pharmacologically active compounds, imparting specific conformational constraints that can enhance binding affinity to biological targets.

However, the nucleophilic secondary amine within the pipecolic acid scaffold presents a challenge during synthesis, as it can undergo unwanted side reactions. The introduction of the carboxybenzyl (Cbz or Z) protecting group is a classic and robust strategy to temporarily mask this reactivity. This protection allows chemists to perform selective modifications on the carboxylic acid moiety or other parts of a larger molecule without interference from the amine. The Cbz group is favored for its stability under a wide range of reaction conditions and its clean, predictable removal via catalytic hydrogenation.

## Core Physicochemical Properties

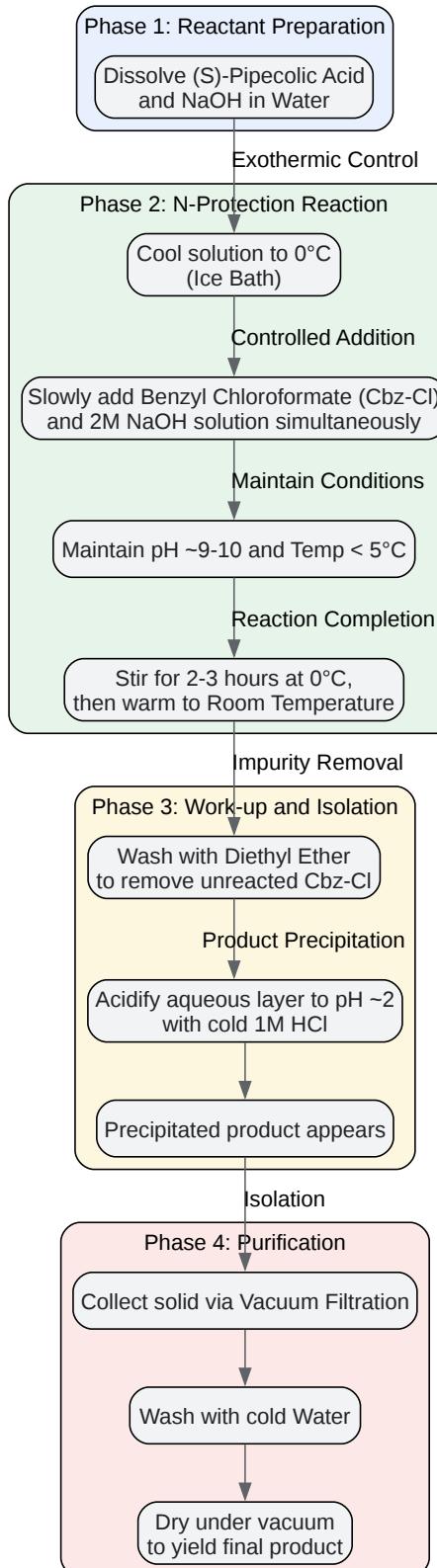
A precise understanding of a compound's physical and chemical properties is fundamental to its effective use in the laboratory. The key identifiers and characteristics of **(S)-(-)-1-Cbz-2-piperidinecarboxylic acid** are summarized below.

Property	Value	Source(s)
CAS Number	28697-11-2	[2][3][4]
Molecular Formula	C <sub>14</sub> H <sub>17</sub> NO <sub>4</sub>	[2][5]
Molecular Weight	263.29 g/mol	[2]
Synonyms	N-Cbz-(S)-pipecolinic acid, Z-(S)-pipecolic acid	[4][5]
Melting Point	111-115 °C	
Optical Rotation	[ $\alpha$ ] <sup>22</sup> /D -59° (c = 2 in acetic acid)	
Appearance	White to off-white solid	
Storage Temperature	2-8°C	[5]

## Synthesis and Purification Workflow

The synthesis of **(S)-(-)-1-Cbz-2-piperidinecarboxylic acid** is typically achieved via a Schotten-Baumann reaction, a reliable method for acylating amines. This protocol details the N-protection of commercially available (S)-pipecolic acid.

## Synthesis Workflow Diagram



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Caption: Workflow for the N-Cbz protection of (S)-pipecolic acid.

## Detailed Experimental Protocol

### Materials:

- (S)-Pipecolic acid
- Benzyl chloroformate (Cbz-Cl)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl), 1M solution
- Diethyl ether
- Deionized water
- Ice

### Procedure:

- Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-pipecolic acid (1.0 eq) and sodium hydroxide (1.1 eq) in deionized water.
- Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with vigorous stirring.
- N-Protection Reaction: While maintaining the temperature below 5°C, slowly and simultaneously add benzyl chloroformate (1.1 eq) and a 2M NaOH solution dropwise. The rate of NaOH addition should be controlled to maintain the reaction pH between 9 and 10.
  - Expert Insight: Simultaneous addition is critical. Adding Cbz-Cl to a highly basic solution risks its rapid hydrolysis. Maintaining a moderately basic pH ensures the amine remains deprotonated and nucleophilic for an efficient reaction while minimizing Cbz-Cl degradation.

- Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for 2-3 hours, then let it warm to room temperature and stir for an additional hour. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Transfer the reaction mixture to a separatory funnel and wash twice with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.
- Precipitation: Return the aqueous layer to a beaker, cool in an ice bath, and acidify to a pH of ~2 by slowly adding cold 1M HCl with stirring. A white precipitate of the product will form.
  - Trustworthiness Check: Precipitation from a cold, acidified solution is a self-validating purification step. The product is an acid and thus insoluble in acidic aqueous media, while the starting material and salt byproducts remain dissolved.
- Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts. Dry the product under high vacuum to a constant weight.

## Analytical Characterization

Confirming the identity and purity of the synthesized material is paramount. Standard analytical techniques include:

- $^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation. Expect to see characteristic peaks for the aromatic protons of the benzyl group (~7.3 ppm), the benzylic  $\text{CH}_2$  protons (~5.1 ppm), and the aliphatic protons of the piperidine ring.
- $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance): Complements  $^1\text{H}$  NMR for full structural elucidation, showing distinct signals for the carbonyl carbons (acid and carbamate) and the aliphatic and aromatic carbons.
- FT-IR (Fourier-Transform Infrared Spectroscopy): Used to identify key functional groups. Look for a broad O-H stretch from the carboxylic acid, a strong C=O stretch from the carbamate (~1690  $\text{cm}^{-1}$ ), and another C=O stretch from the carboxylic acid (~1740  $\text{cm}^{-1}$ ).
- Mass Spectrometry (MS): Confirms the molecular weight. Electrospray ionization (ESI) in negative mode should show a prominent peak for the deprotonated molecule  $[\text{M}-\text{H}]^-$  at  $\text{m/z} \approx$

262.1.

- Chiral HPLC (High-Performance Liquid Chromatography): Essential for confirming enantiomeric purity, ensuring that no racemization occurred during the synthesis.

## Applications in Drug Development and Synthesis

**(S)-(-)-1-Cbz-2-piperidinecarboxylic acid** is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its primary application is as a constrained chiral building block for synthesizing more complex molecules.

- Peptidomimetics: The rigid piperidine scaffold is used to create peptidomimetics, compounds that mimic the structure of natural peptides but with improved stability and bioavailability. The Cbz-protected acid can be coupled with other amino acids or amines using standard peptide coupling reagents (e.g., EDC, HOBt).
- Asymmetric Synthesis: It serves as a chiral starting material for the synthesis of complex natural products and pharmaceutical agents where the (S)-piperidine core is a key pharmacophore.
- Chiral Ligand Development: The molecule can be elaborated into chiral ligands used for asymmetric catalysis, a cornerstone of modern pharmaceutical manufacturing.

## Strategic Deprotection

The ultimate value of the Cbz group lies in its facile removal. The most common and effective method is catalytic hydrogenation.

Protocol:

- Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
- Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
- Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

- Monitor the reaction by TLC. Upon completion, the reaction is filtered through Celite to remove the catalyst.
- Evaporation of the solvent yields the deprotected (S)-pipecolic acid, with toluene and carbon dioxide as the only byproducts, making for a very clean reaction.

## Safety and Handling

**(S)-(-)-1-Cbz-2-piperidinecarboxylic acid** is classified as an irritant, causing skin, eye, and respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place as recommended (2-8°C).<sup>[5]</sup>

## Conclusion

**(S)-(-)-1-Cbz-2-piperidinecarboxylic acid** is a cornerstone chiral building block that provides a robust solution for introducing the valuable (S)-pipecolic acid scaffold into complex molecular architectures. Its straightforward synthesis, stability, and clean deprotection protocol ensure its continued and widespread use in the demanding field of pharmaceutical research and development. This guide has provided the essential technical framework for its synthesis, characterization, and strategic implementation.

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